5-(3-Bromopropyl)-5H-dibenz[b,f]azepine
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Overview
Description
5-(3-Bromopropyl)-5H-dibenz[b,f]azepine is a chemical compound belonging to the class of dibenzazepines. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry. The structure of this compound consists of a dibenzazepine core with a bromopropyl group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromopropyl)-5H-dibenz[b,f]azepine typically involves the reaction of dibenz[b,f]azepine with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromopropyl)-5H-dibenz[b,f]azepine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromopropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dibenzazepine core to its dihydro derivatives
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents
Major Products Formed
Nucleophilic substitution: Products include azido, thiol, or alkoxy derivatives of this compound.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dihydro derivatives of the dibenzazepine core
Scientific Research Applications
5-(3-Bromopropyl)-5H-dibenz[b,f]azepine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(3-Bromopropyl)-5H-dibenz[b,f]azepine involves its interaction with various molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites in proteins, leading to the modulation of their activity. The dibenzazepine core can interact with neurotransmitter receptors, ion channels, and enzymes, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Carbamazepine: An anticonvulsant used to treat epilepsy and neuropathic pain.
Oxcarbazepine: A derivative of carbamazepine with improved tolerability and fewer side effects.
Clozapine: An antipsychotic used to treat schizophrenia.
Uniqueness
5-(3-Bromopropyl)-5H-dibenz[b,f]azepine is unique due to the presence of the bromopropyl group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and drug development .
Properties
IUPAC Name |
11-(3-bromopropyl)benzo[b][1]benzazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN/c18-12-5-13-19-16-8-3-1-6-14(16)10-11-15-7-2-4-9-17(15)19/h1-4,6-11H,5,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSJFBPKFLAMHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2CCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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